molecular formula C8H11ClN2 B8697592 1-(3-Chlorobenzyl)-1-methylhydrazine

1-(3-Chlorobenzyl)-1-methylhydrazine

Cat. No.: B8697592
M. Wt: 170.64 g/mol
InChI Key: VZRUTJXRCNJJFU-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-1-methylhydrazine is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of the -NH-NH2 functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chlorobenzyl)-1-methylhydrazine can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzyl chloride with methylhydrazine under basic conditions. The reaction typically proceeds as follows:

    Reactants: 3-chlorobenzyl chloride and methylhydrazine.

    Solvent: Anhydrous ethanol or methanol.

    Base: Sodium hydroxide or potassium carbonate.

    Temperature: Room temperature to reflux conditions.

    Reaction Time: Several hours to overnight.

The reaction yields this compound as the primary product, which can be purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzyl)-1-methylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions include azides, amines, and substituted hydrazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chlorobenzyl)-1-methylhydrazine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound is employed in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-1-methylhydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to altered metabolic pathways. Additionally, it can modulate receptor functions by binding to specific sites, affecting signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzylhydrazine: Lacks the methyl group, resulting in different reactivity and biological activity.

    Methylbenzylhydrazine: Lacks the chlorine atom, leading to variations in chemical properties and applications.

    Benzylhydrazine: Lacks both the chlorine and methyl groups, making it less specific in its interactions.

Uniqueness

1-(3-Chlorobenzyl)-1-methylhydrazine is unique due to the presence of both the methyl and chlorine substituents, which confer distinct chemical and biological properties. These substituents enhance its reactivity and specificity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-1-methylhydrazine

InChI

InChI=1S/C8H11ClN2/c1-11(10)6-7-3-2-4-8(9)5-7/h2-5H,6,10H2,1H3

InChI Key

VZRUTJXRCNJJFU-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CC=C1)Cl)N

Origin of Product

United States

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